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molecular formula C11H18N2O2 B8424026 5-n-Heptylpyrazole-3-carboxylic acid

5-n-Heptylpyrazole-3-carboxylic acid

Cat. No. B8424026
M. Wt: 210.27 g/mol
InChI Key: FZURZXYYNJGSSZ-UHFFFAOYSA-N
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Patent
US04323576

Procedure details

Into 81 ml of a 5% methanolic solution of sodium hydroxide, 20.0 g (0.084 mol) of ethyl 5-n-heptylpyrazole-3-carboxylate obtained in Example 1 was dissolved, and the solution was heated for 5 hours under a reflux condenser. After cooling the reaction mixture water was added, then methanol was distilled off under a reduced pressure, and the residue was acidified (pH of about 2) with concentrated hydrochloric acid. The deposited white precipitate was collected by filtration and recrystallized from a mixture of distilled water and methanol to obtain the object, 5-n-heptylpyrazole-3-carboxylic acid, as colourless needle-like crystals melting at 169°-171° C. in an amount of 13.3 g corresponding to the yield of 75.2%.
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 5-n-heptylpyrazole-3-carboxylate
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([C:10]1[NH:14][N:13]=[C:12]([C:15]([O:17]CC)=[O:16])[CH:11]=1)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]>O>[CH2:3]([C:10]1[NH:14][N:13]=[C:12]([C:15]([OH:17])=[O:16])[CH:11]=1)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:0.1|

Inputs

Step One
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
ethyl 5-n-heptylpyrazole-3-carboxylate
Quantity
20 g
Type
reactant
Smiles
C(CCCCCC)C1=CC(=NN1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated for 5 hours under a reflux condenser
Duration
5 h
ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
methanol was distilled off under a reduced pressure
FILTRATION
Type
FILTRATION
Details
The deposited white precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of distilled water and methanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)C1=CC(=NN1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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